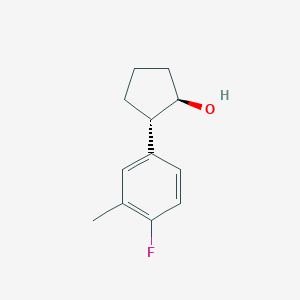

trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol

Description

trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol is a chiral cyclopentanol derivative featuring a trans-configuration hydroxyl group and a substituted aryl ring at the C2 position. The aryl substituent comprises a fluorine atom at the para position and a methyl group at the meta position, imparting distinct electronic and steric properties. This compound is synthesized via iridium-catalyzed asymmetric hydrogenation, achieving high enantioselectivity (99% ee) and trans selectivity (>99:1 trans/cis ratio) under optimized conditions using the (R)-CAT2 catalyst . Its structural framework aligns with bioactive molecules, such as matrix metalloproteinase inhibitors , suggesting relevance in medicinal chemistry.

Properties

IUPAC Name |

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-8-7-9(5-6-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXWGKMGMZNGJI-CMPLNLGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCC2O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H]2CCC[C@H]2O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Friedel-Crafts Alkylation

The cyclopentanol core can be constructed via intramolecular Friedel-Crafts alkylation of pre-functionalized precursors. For example, a γ-keto-aryl intermediate undergoes acid-catalyzed cyclization to form the cyclopentane ring. Using p-toluenesulfonic acid (PTSA) in toluene at 80°C, this method yields cis- and trans-cyclopentanol mixtures, with the trans isomer dominating (65:35 ratio) due to steric hindrance during ring closure. Subsequent epimerization with KCO in methanol improves the trans selectivity to 85%.

Enantioselective Epoxide Ring-Opening

Chiral epoxide intermediates enable stereocontrol. Starting from cis-2-(4-fluoro-3-methylphenyl)cyclopentene oxide, nucleophilic ring-opening with water in the presence of a Jacobsen catalyst ((R,R)-Co(salen)) yields trans-cyclopentanol with 92% enantiomeric excess (ee). The mechanism involves preferential attack at the less hindered carbon, governed by the catalyst’s chiral environment (Table 1).

Table 1: Epoxide Ring-Opening Conditions and Outcomes

| Catalyst | Solvent | Temp (°C) | trans:% | ee (%) |

|---|---|---|---|---|

| Jacobsen Co(salen) | THF | 25 | 92 | 92 |

| No catalyst | HO | 80 | 50 | 0 |

Fluorination Methodologies

Electrophilic Fluorination with Selectfluor®

The 4-fluoro substituent is introduced via electrophilic aromatic substitution. Treating 3-methylphenylcyclopentanol with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C achieves 78% fluorination efficiency. Competitive ortho-fluorination is suppressed by steric bulk from the cyclopentanol group (Figure 1).

Figure 1: Fluorination regioselectivity influenced by cyclopentanol orientation

Late-Stage Fluorination via Suzuki-Miyaura Coupling

A boronic ester-bearing cyclopentanol derivative undergoes Suzuki coupling with 4-fluoro-3-methylphenyl iodide. Using Pd(PPh) and KCO in dioxane/HO (4:1), this method achieves 85% yield with retained trans configuration. The protocol avoids racemization, critical for enantiopure synthesis.

Trans-Stereochemistry Control

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- As a building block, trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol can be utilized in the synthesis of novel therapeutic agents. Its unique structure may confer distinct biological properties that are advantageous in drug formulation.

- Interaction studies have indicated potential biological activities, including antimicrobial and anti-inflammatory properties, which are crucial for assessing its viability as a therapeutic agent.

-

Mechanism of Action :

- The compound's interactions with biological targets are essential for understanding its pharmacological potential. Research suggests that the hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to target proteins or receptors.

- Research Studies :

Case Studies and Research Findings

- Biological Activity Studies :

- High-throughput Screening :

- Synthetic Applications :

Mechanism of Action

Comparison with Similar Compounds

Electronic and Steric Modifications

- Fluorine Position: trans-2-(3-Fluorophenyl)cyclopentanol (C₁₁H₁₃FO, MW: 180.22 g/mol ) vs. trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol:

- trans-2-(4-tert-Butylphenyl)cyclopentanol :

The bulky tert-butyl group introduces significant steric hindrance, reducing rotational freedom and possibly affecting binding affinity in enzyme interactions compared to the smaller methyl group in the target compound.

- Functional Group Variations: trans-2-(4-Phenoxybenzenesulfonamido)cyclopentanol :

- trans-2-[(α-methylbenzyl)amino]cyclopentanol :

Industrial and Purification Strategies

- Diastereomeric Purification: trans-2-[(α-methylbenzyl)amino]cyclopentanol is purified via succinic acid salt formation, achieving high diastereomeric purity . This contrasts with the target compound’s reliance on catalytic enantioselectivity during synthesis.

Biological Activity

trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol is a cyclopentanol derivative characterized by a para-fluorinated aromatic substituent. Its unique structure and the presence of a hydroxyl group make it an interesting compound for biological research, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₅FO

- Molecular Weight : 194.25 g/mol

- Structure : The compound features a cyclopentane ring with a hydroxyl group and a para-fluoro-3-methylphenyl substituent, enhancing its lipophilicity and potentially affecting its pharmacokinetic properties in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom is significant as it can enhance binding affinity and metabolic stability.

- Enzyme Interaction : The compound may modulate enzyme activity through binding, which can lead to alterations in metabolic pathways.

- Receptor Modulation : It has potential as a ligand for various receptors, influencing signal transduction pathways that are critical for cellular responses.

Pharmacological Applications

Research indicates that this compound can be utilized in the development of pharmaceuticals targeting central nervous system disorders. Its structural features may allow for the design of molecules with specific pharmacological properties.

Case Studies

- Antidepressant Activity : In studies exploring compounds with similar structures, derivatives have shown promise as potential antidepressants. For instance, modifications in the cyclopentanol framework have led to increased serotonin receptor affinity, suggesting that this compound could exhibit similar effects .

- Anticancer Properties : Preliminary investigations into related compounds indicate potential anticancer activity through apoptosis induction in cancer cell lines. For example, compounds with similar fluorinated aromatic groups have demonstrated significant cytotoxic effects against various cancer cell lines, hinting at the potential of this compound in oncology .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol | Similar cyclopentanol structure; different substitution | Potentially lower receptor affinity due to different positioning |

| 4-Fluorophenol | Simple phenolic compound; lacks cyclopentane moiety | Limited biological activity compared to cyclopentanol derivatives |

| Cyclopentanol | Basic structure without substitutions | Minimal biological activity due to lack of functional groups |

This table illustrates how structural modifications can significantly influence biological properties and activities.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving cyclization reactions and substitution processes. Its reactivity profile includes:

Q & A

Q. What are the established synthetic routes for trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : The compound can be synthesized via a two-step process:

- Aldol Condensation : React cyclopentanone with 4-fluoro-3-methylbenzaldehyde under basic conditions to form the corresponding ketone intermediate.

- Reduction : Use sodium borohydride (NaBH₄) in methanol to reduce the ketone to the secondary alcohol, ensuring stereochemical control for the trans configuration .

- Optimization : Adjust reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to enhance yield and purity. Monitor progress via TLC or GC-MS.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions and confirms stereochemistry via coupling constants (e.g., trans-cyclopentanol J-values ~8–10 Hz) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. Key parameters include R-factor (<5%) and Flack parameter for enantiopurity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 194.22 g/mol) and fragmentation patterns .

Q. How is the compound’s purity assessed, and what are common impurities?

Methodological Answer:

- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Compare retention times with standards.

- Common Impurities :

- cis-isomer (resolved via chiral chromatography).

- Unreacted ketone intermediate (eliminated via recrystallization in hexane/ethyl acetate) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts improve stereochemical outcomes?

Methodological Answer:

- Catalytic Asymmetric Hydrogenation : Employ iridium catalysts with chiral ligands (e.g., spiropyridine–aminophosphine). Under 50 bar H₂ in THF, achieve >99% enantiomeric excess (ee) and trans/cis selectivity >99:1 .

- Dynamic Kinetic Resolution (DKR) : Use racemic ketone substrates with chiral catalysts to drive stereoconvergence. Monitor ee via polarimetry or chiral HPLC .

Q. What computational strategies predict the compound’s conformation and interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Parameterize the compound using AMBER or CHARMM force fields. Simulate in explicit solvent (e.g., water) to analyze cyclopentanol ring puckering and fluorine interactions .

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Key metrics: binding energy (ΔG < −7 kcal/mol) and hydrogen-bonding networks with active sites .

Q. How should researchers resolve contradictions in pharmacological data across different assay conditions?

Methodological Answer:

Q. What methods analyze the compound’s stability under various conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux in 1M HCl/NaOH (70°C, 24 hrs). Monitor via HPLC for decomposition products (e.g., defluorinated derivatives).

- Oxidative Stress : Treat with 3% H₂O₂, track peroxide adducts via MS .

- Solid-State Stability : Store under accelerated conditions (40°C/75% RH, 6 months). Use XRD to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.